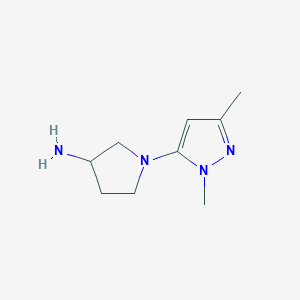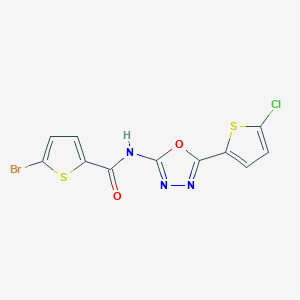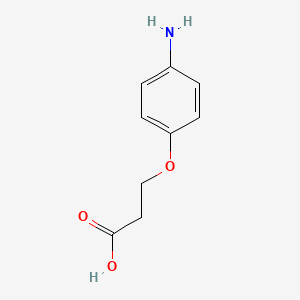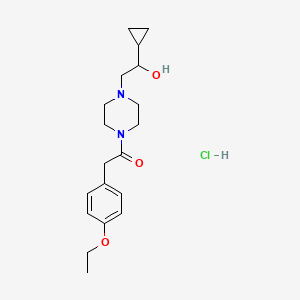![molecular formula C20H21N3O3S2 B2950700 N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-48-4](/img/structure/B2950700.png)
N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it has been studied for its unique properties that make it a promising candidate for cancer treatment.
作用機序
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of glutamine to glutamate, which is a critical step in cancer cell metabolism. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemical and Physiological Effects:
BPTES has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor growth in animal models. BPTES has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BPTES in lab experiments is its specificity for glutaminase. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism. However, BPTES has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, BPTES is a challenging compound to synthesize, which could limit its availability for research purposes.
将来の方向性
There are several future directions for research on BPTES. One area of research could focus on developing more efficient synthesis methods for BPTES, which could increase its availability for research purposes. Another area of research could focus on understanding the long-term effects of BPTES on human health. Additionally, researchers could explore the potential applications of BPTES in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.
合成法
The synthesis of BPTES involves several steps, including the reaction of benzo[d]thiazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzenesulfonamide to form the BPTES compound. The synthesis of BPTES is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPTES has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide. This makes BPTES a promising candidate for cancer treatment, especially for cancers that are resistant to traditional chemotherapy.
特性
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(12-16)27-13-21-18/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUZQIFBOCKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)

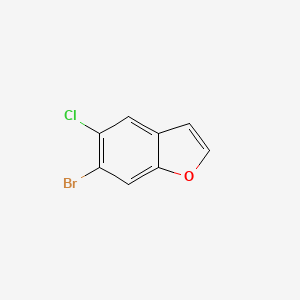
![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)
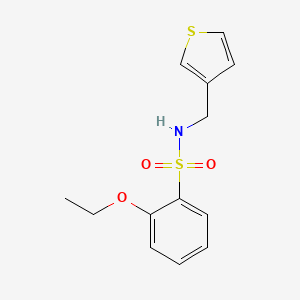
![Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2950627.png)
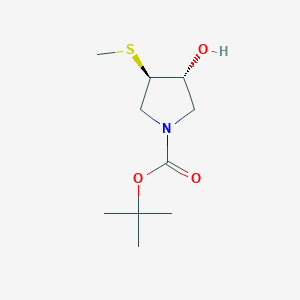
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)
